3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane

Description

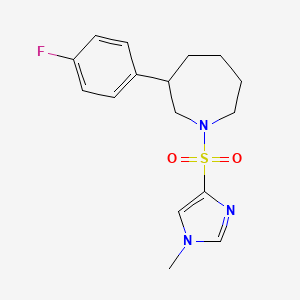

3-(4-Fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane is a synthetic organic compound featuring a seven-membered azepane ring substituted with a 4-fluorophenyl group and a sulfonamide-linked 1-methylimidazole moiety.

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-(1-methylimidazol-4-yl)sulfonylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2S/c1-19-11-16(18-12-19)23(21,22)20-9-3-2-4-14(10-20)13-5-7-15(17)8-6-13/h5-8,11-12,14H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXGTEAVAMPDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , characterized by the presence of a fluorophenyl group and an imidazole moiety. The structural features contribute to its interaction with biological targets, influencing its efficacy and safety profile.

| Property | Value |

|---|---|

| Molecular Weight | 358.41 g/mol |

| Log P (octanol-water) | 2.5 |

| Solubility | Soluble in DMSO |

| pKa | 7.5 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Studies indicate that it may act as an inhibitor of specific kinases involved in cancer pathways, particularly targeting the human epidermal growth factor receptor (HER) family.

Pharmacological Effects

Research has demonstrated that this compound exhibits:

- Antitumor Activity : It has shown promise in preclinical models for inhibiting tumor growth by blocking HER signaling pathways.

- Anti-inflammatory Properties : The imidazole ring contributes to its ability to modulate inflammatory responses, potentially through inhibition of cytokine production.

Study 1: Antitumor Efficacy

In a study published in Molecules, the compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. The results indicated a significant reduction in cell viability, particularly in breast and pancreatic cancer models, suggesting its potential as a therapeutic agent against these malignancies .

Study 2: In Vivo Toxicity Profile

A toxicity assessment was conducted in rodents, where doses up to 50 mg/kg did not result in significant adverse effects. Histopathological examinations revealed no major organ damage, indicating a favorable safety profile for further development .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the imidazole ring and fluorophenyl substituent have been explored to enhance potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substitution at the 4-position of imidazole | Increased potency against HER kinases |

| Variation of fluorine substitution | Improved lipophilicity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substituent Analysis

The azepane core distinguishes this compound from six-membered ring analogs (e.g., piperazine or piperidine derivatives). For instance, compounds 6d–6l () utilize piperazine or piperidine rings, which confer rigidity compared to the azepane’s conformational flexibility. The 4-fluorophenyl group in the target compound is structurally analogous to fluorinated aryl systems in 6h–6l , which exhibit enhanced metabolic stability and lipophilicity due to fluorine’s electronegativity and small atomic radius .

Table 1: Key Structural and Physical Properties of Analogs

Structural Characterization

While crystallographic data for the target compound are absent, highlights the utility of single-crystal X-ray diffraction (employing SHELX programs) for resolving isostructural compounds with fluorophenyl and triazole motifs . NMR (1H, 13C, 19F) and mass spectrometry (ESI-MS), as applied to 6d–6l , would be critical for confirming the target’s structure and purity .

Pharmacological and Physicochemical Implications

- Lipophilicity : The 1-methylimidazole-sulfonyl group may enhance solubility relative to purely aromatic sulfonamides (e.g., 6h–6l ), balancing hydrophobicity from the fluorophenyl group.

- Bioactivity : Fluorophenyl-sulfonamide hybrids in and are associated with carbonic anhydrase or kinase inhibition, suggesting the target compound could share similar mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.